1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC14643557
Molecular Formula: C10H9ClIN3
Molecular Weight: 333.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClIN3 |
|---|---|
| Molecular Weight | 333.55 g/mol |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-4-iodopyrazol-3-amine |
| Standard InChI | InChI=1S/C10H9ClIN3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) |
| Standard InChI Key | PQJGFHUMGXOLQK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)I |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition and Nomenclature
1-(3-Chlorobenzyl)-4-iodo-1H-pyrazol-3-amine (IUPAC name: 1-[(3-chlorophenyl)methyl]-4-iodopyrazol-3-amine) is a monosubstituted pyrazole derivative with the molecular formula C₁₀H₉ClIN₃ and a molecular weight of 333.55 g/mol . The compound’s structure features:
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A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).
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A 3-chlorobenzyl group (-CH₂-C₆H₄-Cl) attached to the N1 position of the pyrazole.
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An iodine atom at the C4 position.
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An amino group (-NH₂) at the C3 position.
The canonical SMILES representation C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)I and InChIKey PQJGFHUMGXOLQK-UHFFFAOYSA-N further delineate its connectivity .
Table 1: Molecular Properties of 1-(3-Chlorobenzyl)-4-Iodo-1H-Pyrazol-3-Amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClIN₃ |
| Molecular Weight | 333.55 g/mol |
| IUPAC Name | 1-[(3-Chlorophenyl)methyl]-4-iodopyrazol-3-amine |
| CAS Number | 2379944-90-6 |
| PubChem CID | 163333252 |
| SMILES | C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)I |
| InChIKey | PQJGFHUMGXOLQK-UHFFFAOYSA-N |
Synthesis and Halogenation Methodologies
Metal-Free Halogenation of Pyrazole Derivatives
The synthesis of 4-halogenated pyrazoles, including iodinated analogs like 1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine, has been advanced through metal-free C–H halogenation strategies. A pivotal method involves reacting 3-aryl-1H-pyrazol-5-amines with N-halosuccinimide (NXS; X = Br, I, Cl) in dimethyl sulfoxide (DMSO) at room temperature . This protocol, developed by Beilstein researchers, enables regioselective halogenation at the C4 position of the pyrazole ring with yields ranging from 60% to 98% .
Key synthetic advantages include:
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Mild Conditions: Reactions proceed at ambient temperature without requiring transition-metal catalysts.
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Scalability: Demonstrated efficacy in gram-scale syntheses (e.g., 1.718 g of 4-iodo product isolated in 98% yield) .
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Substrate Flexibility: Tolerance for diverse substituents on the pyrazole’s N1 and aryl groups.
Table 2: Representative Halogenation Conditions for Pyrazole Derivatives
| Parameter | Details |
|---|---|
| Reagents | N-Iodosuccinimide (NIS), DMSO |
| Temperature | Room temperature (25°C) |
| Reaction Time | 3–6 hours |
| Yield (Iodination) | 70–98% |
| Scale | Up to 4 mmol demonstrated |
Post-Synthetic Modifications
The iodine substituent’s versatility enables further functionalization. For instance, 4-iodopyrazoles undergo cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups . Additionally, deprotection of the N-tosyl group using p-toluenesulfinic acid (TolSO₂H) yields primary amine derivatives, expanding utility in drug discovery .
Structural and Spectroscopic Analysis
Crystallographic and Spectroscopic Data
Single-crystal X-ray diffraction studies of analogous 4-iodopyrazoles (e.g., 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine) confirm the planar geometry of the pyrazole ring and the axial orientation of the iodine substituent . Key bond lengths include:
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C4–I bond: ~2.10 Å (consistent with standard C–I single bonds).
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N1–C bond (benzyl group): ~1.45 Å.
Spectroscopic characterization relies on:
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¹H NMR: Distinct signals for the NH₂ group (~5.2 ppm) and aromatic protons (7.2–7.8 ppm) .
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¹³C NMR: Resonances for C4 (iodine-bearing carbon) at ~85 ppm .
Applications in Materials Science and Catalysis
Coordination Chemistry
The iodine atom’s polarizability enables ligand behavior in metal complexes. For example, 4-iodopyrazoles coordinate to palladium(II) centers, forming catalysts for C–C coupling reactions .
Optoelectronic Materials
Heavy halogen atoms (e.g., iodine) enhance intersystem crossing in luminescent materials, making 4-iodopyrazoles candidates for organic light-emitting diodes (OLEDs) .
Future Directions and Research Gaps
Target Identification and Optimization
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Structure-Activity Relationships (SAR): Systematic variation of the 3-chlorobenzyl and amino groups to optimize pharmacokinetics.
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In Vivo Studies: Efficacy and toxicity profiling in preclinical models.
Sustainable Synthesis
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Green Solvents: Replacing DMSO with biodegradable alternatives (e.g., Cyrene™).
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Catalyst Recycling: Developing immobilized catalysts for halogenation reactions.
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